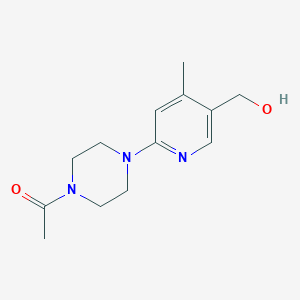
1-(4-(5-(Hydroxymethyl)-4-methylpyridin-2-yl)piperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(5-(Hydroxymethyl)-4-methylpyridin-2-yl)piperazin-1-yl)ethanone is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
準備方法
The synthesis of 1-(4-(5-(Hydroxymethyl)-4-methylpyridin-2-yl)piperazin-1-yl)ethanone involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The protected piperazines formed can then be deprotected using PhSH (thiophenol) followed by selective intramolecular cyclization .
化学反応の分析
1-(4-(5-(Hydroxymethyl)-4-methylpyridin-2-yl)piperazin-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can undergo reduction reactions to form alcohol derivatives.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like KMnO4 (potassium permanganate) and reducing agents like NaBH4 (sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1-(4-(5-(Hydroxymethyl)-4-methylpyridin-2-yl)piperazin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Industry: The compound can be used in the production of various chemical products and intermediates.
作用機序
The mechanism of action of 1-(4-(5-(Hydroxymethyl)-4-methylpyridin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of myeloperoxidase enzyme and reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β .
類似化合物との比較
1-(4-(5-(Hydroxymethyl)-4-methylpyridin-2-yl)piperazin-1-yl)ethanone can be compared with other piperazine derivatives such as:
Trimetazidine: Used in the treatment of angina pectoris.
Ranolazine: Used to treat chronic angina.
Aripiprazole: An antipsychotic used in the treatment of schizophrenia and bipolar disorder.
Quetiapine: Another antipsychotic used for similar indications.
What sets this compound apart is its unique structure, which imparts specific biological activities that are not observed in other piperazine derivatives .
特性
分子式 |
C13H19N3O2 |
|---|---|
分子量 |
249.31 g/mol |
IUPAC名 |
1-[4-[5-(hydroxymethyl)-4-methylpyridin-2-yl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C13H19N3O2/c1-10-7-13(14-8-12(10)9-17)16-5-3-15(4-6-16)11(2)18/h7-8,17H,3-6,9H2,1-2H3 |
InChIキー |
QAJOLGUBAOOBRB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1CO)N2CCN(CC2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



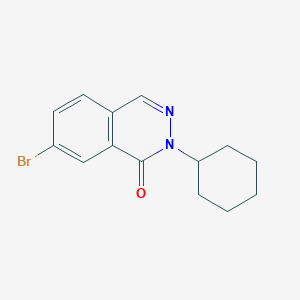

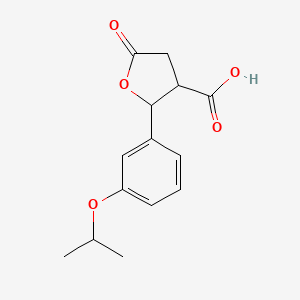
![6-(2,4-Dichlorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11792453.png)

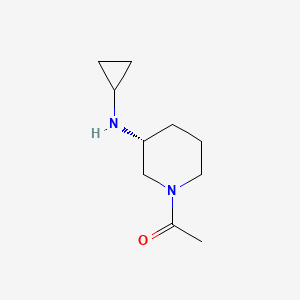
![2-(3-Aminophenyl)-4'-methyl-[4,5'-bithiazol]-2'-amine](/img/structure/B11792473.png)


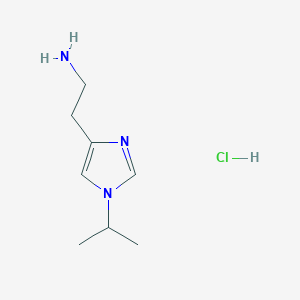
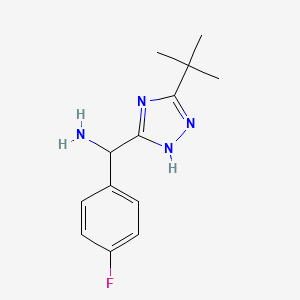
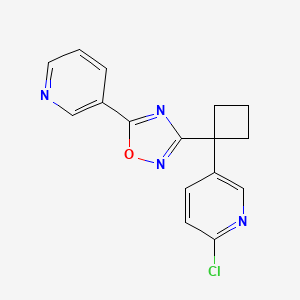
![2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B11792518.png)
